molecular formula C24H16Br2N2 B15016282 N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine

N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine

Katalognummer: B15016282
Molekulargewicht: 492.2 g/mol
InChI-Schlüssel: UCMXVHYSZMAAQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is a complex organic compound characterized by the presence of bromine atoms and a naphthalene ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 5-amino-1-naphthaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of substituted naphthalenes.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **(E)-1-(4-CHLOROPHENYL)-N-{5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
  • **(E)-1-(4-FLUOROPHENYL)-N-{5-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C24H16Br2N2

Molekulargewicht

492.2 g/mol

IUPAC-Name

1-(4-bromophenyl)-N-[5-[(4-bromophenyl)methylideneamino]naphthalen-1-yl]methanimine

InChI

InChI=1S/C24H16Br2N2/c25-19-11-7-17(8-12-19)15-27-23-5-1-3-21-22(23)4-2-6-24(21)28-16-18-9-13-20(26)14-10-18/h1-16H

InChI-Schlüssel

UCMXVHYSZMAAQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)Br)C(=C1)N=CC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.